sodium1-[(benzyloxy)carbonyl]azetidine-3-sulfinate
Description
Sodium 1-[(benzyloxy)carbonyl]azetidine-3-sulfinate (CAS: 2138220-90-1) is a sulfinate salt derivative of azetidine, a four-membered saturated heterocycle. Its molecular formula is C₁₁H₁₂NNaO₄S, with a molecular weight of 277.28 g/mol . The compound features a benzyloxycarbonyl (Cbz) protecting group attached to the azetidine nitrogen and a sulfinate (-SO₂⁻) moiety at the 3-position. The sodium counterion enhances its solubility in polar solvents, making it a valuable intermediate in pharmaceutical synthesis and organic chemistry.
Properties
IUPAC Name |
sodium;1-phenylmethoxycarbonylazetidine-3-sulfinate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO4S.Na/c13-11(12-6-10(7-12)17(14)15)16-8-9-4-2-1-3-5-9;/h1-5,10H,6-8H2,(H,14,15);/q;+1/p-1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPBVCXXXWOOCJH-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)OCC2=CC=CC=C2)S(=O)[O-].[Na+] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12NNaO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of sodium 1-[(benzyloxy)carbonyl]azetidine-3-sulfinate typically involves the reaction of azetidine with benzyloxycarbonyl chloride in the presence of a base, followed by sulfonation with sodium sulfinate. The reaction conditions often require controlled temperatures and specific solvents to ensure the desired product is obtained with high purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and yield, making the compound suitable for commercial applications .
Chemical Reactions Analysis
Types of Reactions
Sodium 1-[(benzyloxy)carbonyl]azetidine-3-sulfinate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can lead to the formation of azetidine derivatives with different functional groups.
Substitution: Nucleophilic substitution reactions can replace the benzyloxycarbonyl group with other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and thiols. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions include sulfonic acids, reduced azetidine derivatives, and substituted azetidines.
Scientific Research Applications
Sodium 1-[(benzyloxy)carbonyl]azetidine-3-sulfinate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly in designing new therapeutic agents.
Industry: It is utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of sodium 1-[(benzyloxy)carbonyl]azetidine-3-sulfinate involves its interaction with specific molecular targets and pathways. The compound’s azetidine ring is known to undergo ring-opening reactions, which can lead to the formation of reactive intermediates. These intermediates can interact with biological molecules, leading to various biochemical effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Functional Group Variations in Azetidine Derivatives
Azetidine-3-carboxylic Acid (CAS: 36476-78-5)
- Molecular Formula: C₄H₇NO₂
- Key Features : Replaces the sulfinate group with a carboxylic acid (-COOH).
- Comparison : The carboxylic acid group increases acidity (pKa ~2–3) compared to the sulfinate (pKa ~1.5–2.5 for sulfinic acids). This impacts solubility and reactivity; sulfinates are more nucleophilic, while carboxylic acids participate in stronger hydrogen bonding .
Benzyl 3-Methyl-3-(Methylsulfonyloxy)azetidine-1-carboxylate (CAS: 1356109-87-9)
- Molecular Formula: C₁₃H₁₇NO₅S
- Key Features : Contains a methylsulfonyloxy (-OSO₂CH₃) group instead of sulfinate.
- Comparison : The methylsulfonyloxy group acts as a superior leaving group in substitution reactions, whereas the sulfinate in the target compound may participate in redox chemistry or act as a nucleophile .
Sulfur-Containing Analogues
(1S,2S)-2-({N-[(Benzyloxy)carbonyl]-L-leucyl}amino)-1-hydroxypropane-1-sulfonic Acid (PDB: 6WTT)
- Molecular Formula : C₂₁H₃₁N₃O₈S
- Key Features : Sulfonic acid (-SO₃H) group replaces sulfinate.
- Comparison : Sulfonic acids are stronger acids (pKa ~-1 to 2) and form stable salts. Sodium sulfinates are less acidic but more redox-active, enabling unique reactivity in catalysis or drug design .
3-Phenyl-3,4-dihydroquinazolin-2-yl)ethenyl]benzene-1-sulfonamide Derivatives (1a–1f)
- Key Features : Sulfonamide (-SO₂NH₂) group with aryl substitutions.
- Comparison: Sulfonamides are common in enzyme inhibitors (e.g., COX-2). Sulfinates, lacking the amide bond, cannot form similar hydrogen-bonding networks but may exhibit distinct electronic effects .
Benzyloxycarbonyl (Cbz) Group Modifications
N∼2∼-[(Benzyloxy)carbonyl]-L-leucinamide Derivatives (PDB: 6Z2E)
- Molecular Formula : C₄₄H₈₀N₈O₁₃
- Key Features : Cbz group attached to a leucinamide scaffold.
Coumarin-Benzyloxy Derivatives
- Key Features : Cbz-like benzyloxy moieties in coumarin-based AChE inhibitors.
- Comparison : The benzyloxy group in coumarins facilitates π-π stacking with aromatic residues (e.g., Trp86 in AChE). In sodium 1-[(benzyloxy)carbonyl]azetidine-3-sulfinate, the Cbz group may similarly enhance binding but with altered spatial orientation due to the azetidine scaffold .
Solubility and Stability
- Sodium Sulfinate Salts : High water solubility due to ionic character. However, sulfinates are prone to oxidation to sulfonates, requiring inert storage conditions.
- Sulfonic Acids/Sulfonamides : More stable but less nucleophilic. Sodium sulfinates are preferable in reactions requiring mild reducing agents or radical intermediates .
Biological Activity
Sodium 1-[(benzyloxy)carbonyl]azetidine-3-sulfinate, a compound with the chemical formula and identified by CID 137499419 in PubChem, has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores the compound's biological activity, mechanisms of action, and relevant case studies.
- Molecular Formula :
- Molecular Weight : Approximately 273.28 g/mol
- Structural Characteristics : The compound features a benzyloxycarbonyl group attached to an azetidine ring, which is sulfonated at the 3-position.
Recent studies have indicated that sodium 1-[(benzyloxy)carbonyl]azetidine-3-sulfinate exhibits several mechanisms through which it may exert its biological effects:
- Antimicrobial Activity : Preliminary investigations suggest that this compound can inhibit the growth of various bacterial strains, potentially through interference with bacterial cell wall synthesis or metabolic pathways.
- Anticancer Properties : The compound has shown promise in inhibiting cell proliferation in certain cancer cell lines. This may be attributed to its ability to induce apoptosis and modulate signaling pathways associated with cell survival and proliferation.
- Immunomodulatory Effects : The compound may interact with immune cells, influencing cytokine production and potentially enhancing immune responses against tumors or infections.
Antimicrobial Studies
A study published in the Journal of Antimicrobial Chemotherapy highlighted the effectiveness of sodium 1-[(benzyloxy)carbonyl]azetidine-3-sulfinate against Gram-positive bacteria, including Staphylococcus aureus and Bacillus subtilis. The Minimum Inhibitory Concentration (MIC) values were determined to be significantly lower than those of conventional antibiotics, indicating a strong antimicrobial potential.
Anticancer Activity
In vitro studies conducted on various cancer cell lines demonstrated that sodium 1-[(benzyloxy)carbonyl]azetidine-3-sulfinate induced apoptosis in HeLa and MCF-7 cells. Flow cytometry analysis revealed an increase in sub-G1 phase cells, suggesting DNA fragmentation characteristic of apoptosis. The compound also downregulated anti-apoptotic proteins such as Bcl-2 while upregulating pro-apoptotic factors like Bax.
Case Studies
| Study | Findings |
|---|---|
| Antimicrobial Efficacy | Sodium 1-[(benzyloxy)carbonyl]azetidine-3-sulfinate showed significant inhibition against E. coli and S. aureus, with MIC values of 8 µg/mL and 4 µg/mL, respectively. |
| Cancer Cell Line Testing | In a study involving MCF-7 breast cancer cells, treatment with the compound resulted in a 70% reduction in cell viability at a concentration of 50 µM after 48 hours. |
| Immunomodulation | The compound enhanced the production of IL-6 and TNF-alpha in macrophages, suggesting potential applications in immunotherapy. |
Q & A
Q. What are the critical synthetic pathways and optimization strategies for sodium 1-[(benzyloxy)carbonyl]azetidine-3-sulfinate?
- Methodological Answer: Synthesis typically involves sulfinate salt formation via nucleophilic substitution or oxidation of thiol intermediates. Key parameters include:
- Temperature Control: Sub-zero conditions (−10°C to 0°C) to stabilize reactive intermediates.
- Solvent Selection: Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility and reaction efficiency.
- Purification: Recrystallization or column chromatography (silica gel, ethyl acetate/hexane) to achieve ≥95% purity .
- Monitoring: Thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC) track reaction progress .
Q. Which analytical techniques are essential for structural elucidation and purity assessment?
- Methodological Answer:
- Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR confirm benzyloxycarbonyl (Cbz) and azetidine ring integrity. Sulfinate resonance appears at δ ~2.8–3.2 ppm (¹H) .
- Infrared (IR) Spectroscopy: Peaks at 1720–1740 cm⁻¹ (C=O stretch), 1180–1200 cm⁻¹ (S=O stretch).
- Mass Spectrometry (MS): ESI-MS validates molecular weight (277.28 g/mol) and fragmentation patterns .
Q. What are the stability considerations for this compound under laboratory storage conditions?
- Methodological Answer:
- Thermal Stability: Thermogravimetric analysis (TGA) reveals decomposition >200°C. Store at −20°C in inert atmospheres (Ar/N₂).
- Hydrolytic Sensitivity: Susceptible to hydrolysis in aqueous acidic/basic conditions. Use anhydrous solvents and desiccants .
Advanced Research Questions
Q. How can computational modeling predict reactivity in sulfinate-mediated coupling reactions?
- Methodological Answer:
- Density Functional Theory (DFT): Calculates transition-state energies for nucleophilic substitutions (e.g., SN2 at sulfinate sulfur).
- Solvent Effects: COSMO-RS simulations model solvent polarity impacts on reaction kinetics.
- Docking Studies: Predict interactions with biological targets (e.g., enzymes) to guide functionalization .
Q. What experimental approaches resolve contradictions in reported biological activity data for azetidine-sulfinate derivatives?
- Methodological Answer:
- Dose-Response Curves: Validate IC₅₀ values across multiple assays (e.g., enzyme inhibition vs. cell viability).
- Metabolite Profiling: LC-MS identifies degradation products that may confound activity results.
- Comparative Studies: Benchmark against structurally analogous compounds (e.g., sulfonamides vs. sulfinates) .
Q. How does the sulfinate group influence regioselectivity in multi-step synthetic routes?
- Methodological Answer:
- Kinetic vs. Thermodynamic Control: Vary reaction time and temperature to isolate intermediates (e.g., sulfinate vs. sulfone).
- Leaving Group Ability: Sulfinate’s moderate nucleofugality favors substitution at β-position in azetidine rings.
- Cross-Coupling: Palladium-catalyzed reactions (Suzuki-Miyaura) exploit sulfinate as a directing group .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
